In-Depth Technical Guide: STK683963, A Novel Activator of ATG4B
In-Depth Technical Guide: STK683963, A Novel Activator of ATG4B
For Researchers, Scientists, and Drug Development Professionals
Abstract
STK683963 is a small molecule compound identified as a potent activator of cellular Autophagy Related 4B Cysteine Peptidase (ATG4B) activity.[1][2][3] This document provides a comprehensive technical overview of STK683963, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of autophagy.
Chemical Identity and Physicochemical Properties
STK683963 is a novel chemical entity with the CAS number 370073-65-7.[4] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of STK683963
| Property | Value | Reference |
| IUPAC Name | 5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
| Molecular Formula | C12H8FN3O2S | [1] |
| Molecular Weight | 277.27 g/mol | [1] |
| CAS Number | 370073-65-7 | [4] |
| Appearance | Solid | [1] |
| Purity | 99.41% | [5] |
| Solubility | ≥ 5 mg/mL in DMSO | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Chemical Structure:
Biological Activity and Mechanism of Action
STK683963 is a strong activator of cellular ATG4B, a key cysteine protease that regulates autophagosome formation through the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][2][6][7] The activation of ATG4B by STK683963 is believed to be indirect and mediated through a redox-regulated mechanism.[1][2][3]
Studies have shown that the activity of STK683963 is completely blocked by the reducing agent N-acetyl cysteine (NAC), suggesting that the compound acts by modulating the redox state of ATG4B.[1][2][3] ATG4B activity is known to be regulated by the formation of reversible intramolecular disulfide bonds between specific cysteine residues, namely Cys292 and Cys361, in response to oxidative stress.[3][4] It is proposed that STK683963 promotes an oxidative environment that facilitates the formation of these disulfide bonds, thereby enhancing ATG4B's enzymatic activity.
The effect of STK683963 on ATG4B activity is dose-dependent, with significant up-regulation of a luciferase release reporter observed at concentrations ranging from 0-50 μM after 24 hours of treatment.[1] It is important to note that the increase in luciferase activity was observed after overnight treatment, suggesting an indirect mode of action rather than direct enzymatic activation.[2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for STK683963-mediated activation of ATG4B.
Caption: Proposed mechanism of STK683963 action on ATG4B.
Experimental Protocols
The primary method for characterizing the activity of STK683963 is a cell-based luciferase release reporter assay.[2] This assay quantitatively measures the cleavage of a fusion protein by ATG4B.
Luciferase Release Assay for ATG4B Activity
Objective: To quantify the cellular ATG4B activity in response to STK683963 treatment.
Cell Line: HeLa cells stably expressing an Actin-LC3-dNGLUC fusion protein (HeLa-ActinLC3dNGLUC).[2] In this system, cleavage of the LC3 linker by active ATG4B releases the Gaussia luciferase fragment (dNGLUC) into the cell culture supernatant.
Materials:
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HeLa-ActinLC3dNGLUC cells
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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STK683963 (dissolved in DMSO)
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N-acetyl cysteine (NAC) (for control experiments)
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96-well cell culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed HeLa-ActinLC3dNGLUC cells in a 96-well plate at a density of 20,000 cells/well. Allow the cells to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of STK683963 in cell culture medium (e.g., 0-50 μM).
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For control wells, prepare medium with DMSO vehicle control and medium with STK683963 and NAC.
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Remove the old medium from the cells and add the medium containing the different treatments.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
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Luciferase Measurement:
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Add the luciferase assay reagent to the collected supernatant according to the manufacturer's instructions.
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Measure the luminescence using a luminometer.
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Data Analysis:
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Normalize the luciferase readings to the vehicle control.
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Plot the fold change in luciferase activity against the concentration of STK683963 to generate a dose-response curve.
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Experimental Workflow
The following diagram outlines the workflow for the luciferase release assay.
Caption: Workflow for the ATG4B luciferase release assay.
Quantitative Data Summary
Table 2: In Vitro Activity of STK683963
| Assay Type | Cell Line | Concentration Range | Observation | Reference |
| Luciferase Release Assay | HeLa-ActinLC3dNGLUC | 0-50 μM | Strong, dose-dependent up-regulation of luciferase release | [1][2] |
| Luciferase Release Assay | HEK293T (transfected) | Not specified | Activation of luciferase release | [2][3] |
| Cell Viability Assay | HeLa | Not specified | No effect on cell viability | [3] |
Conclusion
STK683963 is a valuable research tool for studying the regulation of autophagy through the activation of ATG4B. Its indirect, redox-mediated mechanism of action provides a unique approach to modulating this critical cellular process. The experimental protocols and data presented in this guide offer a foundation for further investigation into the therapeutic potential of STK683963 and its analogs in diseases where autophagy modulation is a desired outcome, such as cancer.[1][8][9][10] Further studies are warranted to elucidate the precise molecular target of STK683963 that leads to the observed redox-dependent activation of ATG4B and to evaluate its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Assay System Protocol [promega.sg]
- 6. med.emory.edu [med.emory.edu]
- 7. mdpi.com [mdpi.com]
- 8. The protease activity of human ATG4B is regulated by reversible oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety characterization of HeLa-based cell substrates used in the manufacture of a recombinant adeno-associated virus-HIV vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
